Discovery and synthesis of PTPN2 PROTACs
Discovery and synthesis of PTPN2 PROTACs
An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of PTPN2 PROTACs.
Executive Summary
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical negative regulator in key signaling pathways governing immune responses and cancer development. Its role in suppressing anti-tumor immunity by dephosphorylating key signaling molecules like JAKs and STATs makes it a compelling target for therapeutic intervention, particularly in immuno-oncology.[1][2][3][4] Proteolysis Targeting Chimeras (PROTACs) offer a novel and powerful therapeutic modality to target proteins like PTPN2 for degradation rather than simple inhibition.[5][6] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of PTPN2-targeting PROTACs, presenting key data, experimental protocols, and visualizations of the underlying biological and experimental processes.
Introduction to PTPN2: A Key Regulator in Immunity and Oncology
PTPN2 Function
PTPN2 is a ubiquitously expressed non-receptor protein tyrosine phosphatase (PTP) that plays a crucial role in regulating a variety of cellular processes, including cell growth, differentiation, and immune system homeostasis.[1][7] It functions by dephosphorylating and thereby inactivating key signaling proteins. Dysregulation of PTPN2 activity has been implicated in multiple diseases, including cancer and autoimmune disorders.[1][8] In the context of cancer, PTPN2 acts as a tumor suppressor and a critical checkpoint in anti-tumor immunity.[2][9] Deletion or inhibition of PTPN2 has been shown to enhance the sensitivity of tumor cells to interferon-gamma (IFN-γ), promote tumor cell antigen presentation, and augment the activation and effector functions of T-cells.[3][10][11]
PTPN2 Signaling Pathways
PTPN2 negatively regulates multiple critical signaling pathways. Its primary substrates include key components of the T-cell receptor (TCR) and cytokine signaling cascades.[3][12]
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JAK/STAT Pathway: PTPN2 directly dephosphorylates and inactivates Janus kinases (JAK1, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5).[10][12][13] This dampens the cellular response to cytokines like interleukins and interferons, which are vital for coordinating an anti-tumor immune response.[12][14]
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T-Cell Receptor (TCR) Pathway: In T-cells, PTPN2 sets the threshold for activation by dephosphorylating and inactivating Src family kinases such as LCK and FYN, which are the most proximal kinases activated upon TCR engagement.[12][13] By doing so, PTPN2 limits T-cell proliferation and effector functions.[10]
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Growth Factor Receptor Pathways: PTPN2 can also dephosphorylate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), thus negatively regulating growth factor-mediated cell signaling.[7][14]
The degradation of PTPN2 by a PROTAC would remove this negative regulation, leading to the sustained activation of these pro-inflammatory and anti-tumor pathways.
PROTAC Technology: A Primer on Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[6] They consist of three components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex.[15][] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Discovery and Design of PTPN2 PROTACs
The rational design of a PTPN2 PROTAC involves the selection and integration of three key modules.
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PTPN2 Warhead: A ligand that binds with high affinity and selectivity to PTPN2 is required. Most efforts leverage known small molecule inhibitors of PTPN2's active site.[10][17]
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E3 Ligase Ligand: The majority of reported PTPN2 PROTACs recruit either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases, for which well-characterized, high-affinity ligands (e.g., derivatives of lenalidomide (B1683929) for CRBN, or VHL-L for VHL) are available.[10][15][18][19]
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Linker: The linker's length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex. Optimization often involves screening a library of linkers (e.g., PEG, alkyl chains) of varying lengths.
Key PTPN2 PROTACs Reported
Several potent and selective PTPN2 PROTACs have been developed:
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TP1L: The first highly potent and selective TC-PTP PROTAC degrader reported. It utilizes a known PTPN2 inhibitor as the warhead and a lenalidomide derivative to recruit CRBN.[10][11] It demonstrates excellent degradation efficacy and over 110-fold selectivity against the closely related phosphatase PTP1B.[10]
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PVD-06: A subtype-selective PTPN2 degrader that recruits the VHL E3 ligase.[18]
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AbbVie PROTACs: AbbVie has patented PROTACs that induce PTPN2 degradation in multiple cell lines with high potency.[20] For example, "PROTAC PTPN2 degrader-1" (compound example 77 from a patent) is a potent PTPN2 degrader.[21][22]
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X1: A dual-targeting PROTAC designed to degrade both PTPN1 and PTPN2, recruiting the CRBN E3 ligase.[23]
Synthesis of PTPN2 PROTACs
The synthesis of PTPN2 PROTACs is a multi-step process that typically involves the separate synthesis of the functionalized warhead and E3 ligase ligand, followed by their conjugation via a linker.
General Synthetic Strategy
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Warhead Synthesis: A known PTPN2 inhibitor is synthesized with a reactive handle (e.g., an amine, carboxylic acid, or alkyne) at a position that does not disrupt binding to the PTPN2 active site. This position is often identified through co-crystal structures or structure-activity relationship (SAR) studies.[10]
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E3 Ligase Ligand-Linker Synthesis: The E3 ligase ligand (e.g., pomalidomide) is functionalized with a linker of desired length, terminating in a complementary reactive group.
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Conjugation: The warhead and the E3 ligase ligand-linker fragment are joined together using standard coupling chemistry, such as amide bond formation (e.g., using HATU or HOBt/EDC) or click chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition).[24] Final deprotection steps may be required to yield the final PROTAC molecule.
The diagram below illustrates a representative synthetic scheme for a PTPN2 ligand intended for PROTAC construction.[24]
Characterization and Performance Data
The efficacy of PTPN2 PROTACs is assessed through a series of in vitro and cellular assays. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
In Vitro Degradation and Selectivity
This table summarizes the degradation performance of several reported PTPN2 PROTACs in various cell lines.
| PROTAC Name/Identifier | Target(s) | E3 Ligase | Cell Line | DC50 | Dmax | Selectivity | Reference |
| TP1L | PTPN2 | CRBN | Jurkat | 35.8 nM | >95% | >110-fold vs PTP1B | [10][17] |
| AbbVie PROTAC | PTPN2 | N/A | B16F10.4 | <50 nM | >90% (Emax <10) | N/A | [20] |
| AbbVie PROTAC | PTPN2 | N/A | 293T.109 | <50 nM | >90% (Emax <10) | N/A | [20] |
| PROTAC PTPN2 degrader-1 | PTPN2 | N/A | 293T.109 (HiBiT) | 10-50 nM | >90% (Emax <10) | N/A | [21] |
| X1 | PTPN1/PTPN2 | CRBN | Jurkat T cells | nano-molar | N/A | Dual Target | [23] |
N/A: Not Available in cited sources.
Cellular Activity and Downstream Effects
Successful degradation of PTPN2 should lead to the hyper-phosphorylation of its substrates and activation of downstream signaling.
| PROTAC Name | Cellular Effect | Assay | Result | Reference |
| TP1L | Substrate Phosphorylation | Western Blot (pSTAT1, pJAK1) | Increased phosphorylation levels | [10] |
| TP1L | IFN-γ Signaling | Western Blot (MHC-I) | Increased MHC-I expression | [10] |
| TP1L | TCR Signaling | Western Blot (pLCK) | Increased LCK phosphorylation | [10] |
| TP1L | CAR-T Cell Efficacy | Co-culture Killing Assay | Enhanced tumor cell killing | [10] |
| X1 | TCR Signaling | N/A | Elicited TCR signaling | [23] |
| X1 | Antigen Presentation | N/A | Enhanced MHC-I presentation | [23] |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize PTPN2 PROTACs.
PTPN2 Phosphatase Activity Assay
This assay measures the enzymatic activity of PTPN2 and is used to determine the binding affinity (IC50) of the warhead portion of the PROTAC.
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Principle: A fluorogenic or chromogenic phosphatase substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) or a phosphotyrosine peptide derived from a known substrate like STAT1, is incubated with recombinant PTPN2 enzyme.[25][26][27] Dephosphorylation by PTPN2 generates a fluorescent or colored product that can be quantified.
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Protocol Outline:
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Recombinant human PTPN2 is diluted in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, pH 7.2).
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Serial dilutions of the test compound (PROTAC or warhead) are prepared in DMSO and added to the wells of a 96- or 384-well plate.
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The PTPN2 enzyme is added to the wells and incubated with the compound for 15-30 minutes at room temperature.
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The reaction is initiated by adding the substrate (e.g., 10 µM DiFMUP).
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The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes), protected from light.
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The fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance is measured using a plate reader.
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Data are normalized to controls (no enzyme and no inhibitor), and IC50 values are calculated using a suitable nonlinear regression model.
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PROTAC-induced PTPN2 Degradation Assay
This is the primary cellular assay to confirm PROTAC efficacy (DC50 and Dmax).
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Principle: Target cells are treated with varying concentrations of the PROTAC for a specific duration. The remaining cellular levels of PTPN2 protein are then quantified, typically by Western Blot or a more high-throughput method like the HiBiT bioluminescence assay.
-
Protocol Outline (Western Blot):
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Seed cells (e.g., Jurkat, HEK293, B16F10) in 6- or 12-well plates and allow them to adhere or stabilize.
-
Treat cells with a serial dilution of the PTPN2 PROTAC (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for a set time (e.g., 16-24 hours).[28]
-
Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine total protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of total protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against PTPN2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
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Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.
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Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify band intensities using densitometry software. PTPN2 levels are normalized to the loading control and then to the vehicle-treated sample. DC50 and Dmax values are calculated from the resulting dose-response curve.
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Analysis of Downstream Signaling (pSTAT1 Immunoblotting)
This assay confirms that PTPN2 degradation leads to the expected functional consequence: increased phosphorylation of its substrates.
-
Principle: As PTPN2 dephosphorylates STAT1, its degradation should lead to an increase in phosphorylated STAT1 (pSTAT1) levels, especially upon stimulation with a cytokine like IFN-γ.[10]
-
Protocol Outline:
-
Culture cells (e.g., HeLa or B16F10) and treat them with the PTPN2 PROTAC or DMSO for the time required to achieve maximal degradation (e.g., 24 hours).
-
Stimulate the cells with a cytokine, such as IFN-γ (e.g., 10 ng/mL), for a short period (e.g., 15-30 minutes).
-
Immediately lyse the cells in buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Perform Western Blot analysis as described in section 6.2, using primary antibodies specific for phosphorylated STAT1 (e.g., p-STAT1 Tyr701) and total STAT1.
-
Quantify the pSTAT1/total STAT1 ratio to determine the effect of the PROTAC on downstream signaling.
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Conclusion and Future Perspectives
The development of PTPN2-targeting PROTACs represents a highly promising strategy for cancer immunotherapy. By degrading a key negative regulator of anti-tumor immunity, these molecules can simultaneously sensitize tumor cells to immune attack and directly enhance the activity of immune cells.[8][9][10] Early-generation compounds like TP1L have demonstrated excellent potency, selectivity, and functional activity in cellular models.[10] The primary challenges and future directions in this field include optimizing the drug-like properties (e.g., oral bioavailability, metabolic stability) of these molecules for in vivo applications, exploring their efficacy in preclinical animal models, and expanding the repertoire of E3 ligases recruited to potentially achieve tissue-specific degradation and mitigate off-target effects.[29] As our understanding of PROTAC design principles deepens, PTPN2 degraders are poised to become a powerful new class of therapeutics in the fight against cancer.
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